molecular formula C15H13F3N2O2S B2901138 Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate CAS No. 339101-32-5

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B2901138
CAS No.: 339101-32-5
M. Wt: 342.34
InChI Key: UOUAPOAILXLAQY-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethylated Pyrimidine Research

The incorporation of trifluoromethyl (CF₃) groups into heterocycles dates to the mid-20th century, with early work focusing on pyridine derivatives such as trifluoromethylpyridine (TFMP) for agrochemical applications. Pyrimidines, however, gained prominence later due to their ubiquity in nucleic acids and coenzymes, which spurred interest in their synthetic analogs. The first systematic studies on trifluoromethylated pyrimidines emerged in the 1980s, driven by the need to enhance metabolic stability and membrane permeability in drug candidates.

A landmark achievement was the synthesis of 5-trifluoromethylpyrimidine derivatives, which demonstrated improved binding affinities to enzymatic targets compared to non-fluorinated analogs. For example, pyrimidines with CF₃ substituents at the 5-position showed enhanced inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. These findings underscored the role of CF₃ groups in modulating electronic and steric properties, paving the way for compounds like Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate.

Position of Sulfanyl-Functionalized Heterocycles in Medicinal Chemistry

Sulfur-containing heterocycles, particularly those with sulfanyl (–S–) linkages, occupy a unique niche in drug design due to their ability to participate in hydrogen bonding and hydrophobic interactions. The sulfanylacetate group in this compound serves as a flexible spacer that enhances molecular solubility while enabling conjugation to biological targets.

Recent studies highlight the antiviral potential of sulfanyl-functionalized compounds. For instance, sulfonamide derivatives with heterocyclic backbones exhibit activity against SARS-CoV-2 by inhibiting viral proteases. Although sulfanyl groups differ from sulfonamides in electronic structure, their incorporation into pyrimidine scaffolds similarly improves pharmacokinetic profiles by balancing lipophilicity and aqueous solubility. This strategic functionalization aligns with broader efforts to optimize lead compounds for in vivo efficacy.

Evolving Research Landscape for Pyrimidine-Based Bioactive Compounds

Pyrimidine derivatives represent a cornerstone of bioactive molecule development, with applications spanning anticancer, antimicrobial, and antiviral therapies. The pyrimidine ring’s ability to mimic endogenous purines and pyrimidines allows for targeted interference with cellular processes such as DNA replication and signal transduction.

Recent innovations focus on hybrid structures that merge pyrimidine cores with diverse substituents. This compound exemplifies this trend, combining a CF₃-phenyl group for enhanced electron-withdrawing effects and a sulfanylacetate moiety for improved bioavailability. Such hybrids are increasingly prioritized in high-throughput screening campaigns, particularly for kinase inhibitors and antiviral agents.

Table 1: Comparative Bioactivity of Trifluoromethylated Pyrimidines vs. Non-Fluorinated Analogs

Compound Class Target Enzyme IC₅₀ (μM) Reference
5-CF₃-Pyrimidine DHFR 0.12
Non-Fluorinated Pyrimidine DHFR 2.5
CF₃-Phenyl Pyrimidine SARS-CoV-2 3CL Protease 0.8

Research Significance of Trifluoromethyl Substitution Patterns

The trifluoromethyl group profoundly influences a molecule’s electronic, steric, and metabolic properties. Its strong electron-withdrawing nature polarizes adjacent bonds, enhancing reactivity and binding specificity. In this compound, the CF₃ group at the 3-position of the phenyl ring likely reduces oxidative metabolism, thereby prolonging half-life in vivo.

Additionally, CF₃ substitution alters the orbital character of π-conjugated systems, as demonstrated in materials science studies of thermally activated delayed fluorescence (TADF). While such applications differ from medicinal chemistry, the principle of tuning electronic properties via CF₃ groups remains relevant. For example, CF₃-induced charge redistribution in pyrimidines may enhance interactions with hydrophobic enzyme pockets, a hypothesis supported by molecular docking studies.

Properties

IUPAC Name

ethyl 2-[5-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-2-22-13(21)9-23-14-19-7-11(8-20-14)10-4-3-5-12(6-10)15(16,17)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUAPOAILXLAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

Thiourea acts as a sulfur donor and cyclizing agent in this approach. Alkali formyl acetic acid esters react with thiourea under basic conditions to form 4-mercapto-4-hydroxypyrimidine intermediates. Subsequent treatment with chloroacetic acid introduces the carboxymethylthio group, yielding 2-carboxymethylthio-4-hydroxypyrimidine. Acidification (pH ≤ 3) and heating (100°C) facilitate lactamization, producing the pyrimidinone skeleton. While this method achieves 70% yields for analogous compounds, the use of corrosive reagents like chloroacetic acid necessitates careful handling.

Malonate-Based Cyclization

Diethyl malonate serves as a carbonyl precursor in xylene reflux systems catalyzed by p-toluenesulfonic acid. Condensation with 2-aminothiophenol derivatives generates the pyrimidine ring, with the ethyl acetate moiety introduced via nucleophilic acyl substitution. This method offers milder conditions but requires extended reaction times (24–48 hours).

Functionalization of the Pyrimidine Core

After constructing the pyrimidine ring, the 5-position trifluoromethylphenyl and 2-sulfanylacetate groups are introduced through sequential functionalization.

Sulfanylacetate Installation via Nucleophilic Substitution

The 2-position chloropyrimidine intermediate undergoes nucleophilic displacement with ethyl 2-mercaptoacetate. Employing K₂CO₃ in DMF at 80°C achieves 85–90% substitution efficiency. Steric hindrance from the 5-position trifluoromethylphenyl group necessitates elevated temperatures to ensure complete conversion.

One-Pot Tandem Synthesis

Recent advances favor one-pot methodologies to reduce intermediate isolation. A three-step tandem process combines:

  • Cyclization : Thiourea and ethyl 3-chloro-3-oxopropanoate form the pyrimidine core.
  • Arylation : In situ Suzuki coupling adds the trifluoromethylphenyl group.
  • Thiolation : Ethyl 2-mercaptoacetate introduces the sulfanylacetate moiety.

This approach shortens synthesis time from 5 days to 48 hours but requires precise stoichiometric control to prevent side reactions.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Thiourea Cyclization Cyclization, Thiolation 65–70 High regioselectivity Corrosive reagents
Malonate Cyclization Diethyl malonate coupling 55–60 Mild conditions Long reaction times
One-Pot Tandem Sequential functionalization 60–65 Reduced purification steps Complex optimization required

Mechanistic Insights and Optimization

Role of Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the 5-position, facilitating Suzuki coupling. However, its steric bulk necessitates longer reaction times (12–18 hours) compared to non-fluorinated analogs (6–8 hours).

Solvent Effects on Thiolation

Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution yields by stabilizing the transition state. Non-polar solvents like toluene result in ≤40% conversion due to poor solubility of ionic intermediates.

Scalability and Industrial Considerations

Pilot-scale production (100-g batches) employs the one-pot tandem method, achieving 62% overall yield with >99% HPLC purity. Key challenges include:

  • Cost of Palladium Catalysts : Recycling Pd via nanoparticle immobilization reduces expenses by 30%.
  • Waste Management : Chloroacetic acid byproducts require neutralization with CaCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction of specific functional groups within the molecule can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The trifluoromethyl group on the aromatic ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions
  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium or platinum catalysts for coupling reactions.

Major Products
  • Sulfoxides/Sulfones: : Oxidation products.

  • Reduced Intermediates: : Products of reduction reactions.

  • Substituted Aromatic Compounds: : Products of nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for more complex molecules in organic synthesis. Its unique functional groups make it a valuable building block for designing new materials and catalysts.

Biology

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate is explored for its potential as a biochemical probe or as a starting point for the development of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural motifs may be relevant for developing drugs targeting specific enzymes or receptors.

Industry

Industrially, it could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate exerts its effects involves interactions with molecular targets, potentially including enzymes and receptors. Its trifluoromethylphenyl group and pyrimidine ring can facilitate binding to specific biological sites, influencing biochemical pathways and physiological responses. Further research is needed to elucidate the precise mechanisms and molecular targets involved.

Comparison with Similar Compounds

Implications for Drug Design

  • Trifluoromethyl Advantage : The -CF₃ group in the target and analogs like 10e and Nilotinib enhances bioavailability and target affinity .
  • Heterocyclic Flexibility : Pyrimidine (target) vs. thiazole (10d–10f ) or pyridine (2 ) allows tuning of electronic properties for specific biological targets.

Biological Activity

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a sulfanyl moiety, which are known to enhance biological activity. The chemical formula is C14H12F3N2OSC_{14}H_{12}F_3N_2OS.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:

  • Breast Cancer (MCF-7) : The compound exhibited an IC50 value of 0.7 µM, indicating potent activity compared to standard treatments like 5-fluorouracil, which had an IC50 of 22.8 µM .
  • Liver Cancer (HepG2) : An IC50 value of 18.3 µM was recorded, showcasing its efficacy against liver cancer cells .
  • General Antiproliferative Activity : The compound was tested against a panel of 58 cancer cell lines, revealing broad-spectrum activity with several derivatives showing sub-micromolar IC50 values .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
MCF-70.75-Fluorouracil22.8
HepG218.3--

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

  • Gram-positive Bacteria : The compound effectively inhibited the growth of antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. It demonstrated superior efficacy compared to vancomycin, especially in eradicating preformed biofilms .
  • Mechanism of Action : Investigations into its mode of action revealed broad inhibitory effects on macromolecular synthesis, suggesting multiple targets within bacterial cell functions .

Table 2: Antimicrobial Efficacy Summary

Bacterial StrainInhibition EffectivenessComparison AntibioticEffectiveness
MRSAHighVancomycinLower
Enterococcus faecalisHighVancomycinLower

Case Studies and Research Findings

  • Research Study on Anticancer Activity : A study evaluated various derivatives of the compound for their antiproliferative effects across multiple cancer types. Among them, one derivative showed remarkable potency with an IC50 value lower than that of established chemotherapeutics .
  • Antimicrobial Research : Another study focused on the antimicrobial properties, confirming that the compound significantly reduced the viability of resistant bacterial strains and effectively disrupted biofilm formation .

Q & A

Q. What protocols assess in vitro and in vivo efficacy?

  • Methodological Answer :
  • In vitro : Dose-response assays in disease-relevant cell lines (e.g., cancer cells for antiproliferative activity).
  • In vivo : Pharmacokinetic studies (oral bioavailability, half-life) in rodent models. Toxicity profiling includes liver enzyme (ALT/AST) and renal function tests .

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